An In-depth Technical Guide to 1,4-Diethyl-2-methylbenzene (CAS: 13632-94-5)
An In-depth Technical Guide to 1,4-Diethyl-2-methylbenzene (CAS: 13632-94-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diethyl-2-methylbenzene, also known as 2,5-diethyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1] This substituted benzene (B151609) derivative is of interest to researchers in organic synthesis and medicinal chemistry as a potential building block or intermediate in the preparation of more complex molecules. Its physicochemical properties and reactivity are dictated by the arrangement of the two ethyl groups and one methyl group on the benzene ring. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and safety information.
Chemical and Physical Properties
The properties of 1,4-diethyl-2-methylbenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| CAS Number | 13632-94-5 | [1] |
| IUPAC Name | 1,4-diethyl-2-methylbenzene | [2] |
| Synonyms | 2,5-Diethyltoluene, 1-Methyl-2,5-diethylbenzene | [1] |
| Appearance | Colorless liquid | |
| Density | 0.865 g/cm³ | [3] |
| Boiling Point | 206.7 °C | [3] |
| Flash Point | 72.9 °C | [3] |
| Refractive Index | 1.497 | [3] |
| Vapor Pressure | 0.335 mmHg at 25°C | [3] |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 1,4-diethyl-2-methylbenzene.
| Spectroscopic Technique | Key Data Points |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 148. Major fragments at m/z = 133, 119.[2] |
| Infrared (IR) Spectroscopy | Data available from NIST and other spectral databases.[1] |
| Gas Chromatography (GC) | Retention index data is available for various column types.[4] |
Note: While the existence of spectroscopic data is confirmed, the actual spectra are not reproduced here. Researchers should refer to spectral databases such as the NIST WebBook for detailed spectral charts.
Synthesis
The primary method for the synthesis of 1,4-diethyl-2-methylbenzene is the Friedel-Crafts alkylation of toluene (B28343). This electrophilic aromatic substitution reaction involves the introduction of two ethyl groups onto the toluene ring.
Experimental Protocol: Friedel-Crafts Diethylation of Toluene
This protocol is a representative procedure based on established Friedel-Crafts alkylation methods.[5][6][7]
Materials:
-
Toluene
-
Ethyl bromide (or ethyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry diethyl ether (or other suitable inert solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry. The three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add anhydrous aluminum chloride (Lewis acid catalyst) and a volume of dry diethyl ether.
-
Cool the flask in an ice bath.
-
A mixture of toluene and ethyl bromide is prepared in the dropping funnel.
-
Slowly add the toluene and ethyl bromide mixture to the stirred suspension of aluminum chloride in diethyl ether over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 2-3 hours to ensure the completion of the reaction.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. The organic layer is separated from the aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent is removed by rotary evaporation.
-
The crude product, a mixture of diethyltoluene isomers, is purified by fractional distillation to isolate the 1,4-diethyl-2-methylbenzene isomer.
Caption: Synthesis and purification workflow for 1,4-diethyl-2-methylbenzene.
Chemical Reactivity
The reactivity of 1,4-diethyl-2-methylbenzene is characterized by reactions of the aromatic ring and the alkyl side chains.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The existing alkyl groups are activating and ortho-, para-directing.
-
Oxidation of Side Chains: The ethyl and methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).
Biological Activity and Drug Development Applications
Currently, there is limited specific information available in the public domain regarding the direct biological activity or involvement in signaling pathways of 1,4-diethyl-2-methylbenzene. Its primary relevance in drug development is as a potential chemical intermediate.[8] The aromatic scaffold with multiple alkyl substituents can be a starting point for the synthesis of more complex molecules with potential therapeutic applications.[8]
The metabolism of diethylbenzene isomers has been studied, with the primary route being oxidation of the ethyl side chains.[9][10] This metabolic pathway is important for understanding the toxicokinetics and potential toxicity of this class of compounds.[10]
Caption: A potential metabolic pathway for 1,4-diethyl-2-methylbenzene.
Safety and Handling
1,4-Diethyl-2-methylbenzene is a flammable liquid and should be handled with appropriate safety precautions.[11]
-
Hazards: Flammable liquid and vapor. May cause skin and eye irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.[11]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1,4-Diethyl-2-methylbenzene is a substituted aromatic hydrocarbon with well-defined chemical and physical properties. While its direct biological activity is not extensively documented, its utility as a chemical intermediate in organic synthesis makes it a compound of interest for researchers in various fields, including drug discovery and materials science. Standard laboratory safety procedures should be followed when handling this compound. Further research may uncover novel applications and a more detailed understanding of its reactivity and potential biological interactions.
References
- 1. Benzene, 1,4-diethyl-2-methyl- [webbook.nist.gov]
- 2. 1,4-Diethyl-2-methylbenzene | C11H16 | CID 139518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Benzene, 1,4-diethyl-2-methyl- [webbook.nist.gov]
- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 6. adichemistry.com [adichemistry.com]
- 7. beyondbenign.org [beyondbenign.org]
- 8. nbinno.com [nbinno.com]
- 9. series.publisso.de [series.publisso.de]
- 10. Toxicokinetics of 1,2-diethylbenzene in male Sprague-Dawley rats-part 1: excretion and metabolism of [(14)C]1,2-diethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]






